Tetrathermic acid
Description
Tetrathermic acid (2,3-dihydroxy-9,13-oxy-7-cis-octadecenoic acid) is a fatty acid derivative first identified in Tetrahymena thermophila as a hydrolysis product of tetrathermoyltaurine, a taurolipid compound . Structurally, it features a tetrahydrofuran-like oxy ring at positions 9 and 13, a cis double bond at position 7, and vicinal dihydroxy groups at positions 2 and 2. This unique combination of functional groups distinguishes it from other fatty acid derivatives. This compound is biologically significant due to its potent inhibitory effects on HL60 human lymphoma cells, demonstrating 88% growth suppression at 100 µg/ml . Its biosynthesis is linked to taurolipid pathways, where it serves as a precursor or intermediate in lipid metabolism .
Properties
CAS No. |
146369-87-1 |
|---|---|
Molecular Formula |
C18H32O5 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(E)-2,3-dihydroxy-8-(6-pentyloxan-2-yl)oct-7-enoic acid |
InChI |
InChI=1S/C18H32O5/c1-2-3-5-9-14-11-8-12-15(23-14)10-6-4-7-13-16(19)17(20)18(21)22/h6,10,14-17,19-20H,2-5,7-9,11-13H2,1H3,(H,21,22)/b10-6+ |
InChI Key |
FFTXYJMQKWFDRR-UXBLZVDNSA-N |
SMILES |
CCCCCC1CCCC(O1)C=CCCCC(C(C(=O)O)O)O |
Isomeric SMILES |
CCCCCC1CCCC(O1)/C=C/CCCC(C(C(=O)O)O)O |
Canonical SMILES |
CCCCCC1CCCC(O1)C=CCCCC(C(C(=O)O)O)O |
Synonyms |
2,3-dihydroxy-9,13-oxy-7-octadecenoic 2,3-dihydroxy-9,13-oxy-7-trans-octadecenoic acid tetrathermic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of Tetrathermic Acid and Related Compounds
Key Observations :
Key Observations :
- This compound’s cytotoxic activity against HL60 cells is unparalleled among taurolipid derivatives, likely due to its oxy ring and dihydroxy motif .
- Tetramic acids exhibit broader bioactivity (e.g., antimicrobial) but lack the fatty acid-derived membrane-targeting properties of this compound .
Research Findings and Implications
- Structural uniqueness drives bioactivity : The 9,13-oxy ring in this compound is critical for its anti-cancer effects, as analogous compounds without this feature (e.g., pentahydroxystearic acid) show reduced potency .
- Divergent applications : While tetramic acids are optimized for small-molecule interactions (e.g., enzyme inhibition), this compound’s lipid-like structure suggests utility in membrane biology or drug delivery .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Tetrathermic acid, and how can researchers validate purity and structural integrity?
- Methodological Answer : this compound synthesis typically involves multi-step condensation reactions under controlled anhydrous conditions. Key validation steps include:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm functional groups and stereochemistry.
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% recommended for reproducible studies) with a C18 column and UV detection at 254 nm .
- Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF).
- Elemental Analysis : Validate empirical formula with ≤0.3% deviation from theoretical values .
Q. How should researchers design baseline experiments to assess this compound’s thermodynamic stability?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Measure melting points and enthalpy changes to assess thermal decomposition thresholds.
- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating (e.g., 10°C/min in nitrogen atmosphere).
- pH-Dependent Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–12) at 40°C for 14 days, analyzing residuals via HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction kinetics of this compound under varying solvent systems?
- Methodological Answer :
- Controlled Replication : Reproduce conflicting studies using identical solvent grades, concentrations, and temperature profiles.
- Kinetic Modeling : Apply the Arrhenius equation to compare activation energies () across studies. Discrepancies >10 kJ/mol suggest methodological differences (e.g., impurity interference, calibration errors).
- In-Situ Spectroscopy : Use FTIR or Raman to track intermediate formation in real-time, identifying solvent-specific side reactions .
Q. What strategies are effective for integrating computational and experimental data to predict this compound’s reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize molecular geometries (B3LYP/6-31G* basis set) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
- Experimental Validation : Compare computational predictions with kinetic isotope effects (KIE) or substituent-tuning experiments.
- Data Reconciliation : Use statistical tools (e.g., Bland-Altman plots) to quantify agreement between computed and observed reaction barriers .
Q. How should researchers address batch-to-batch variability in this compound’s biological assay performance?
- Methodological Answer :
- Enhanced Quality Control : Request peptide content analysis, residual solvent testing, and endotoxin profiling for each batch.
- Normalization Protocols : Adjust concentrations based on quantitative NMR or UV-Vis absorbance to account for salt/water content variations.
- Blinded Replication : Perform assays across independent labs using pre-mixed aliquots to isolate compound variability from technical noise .
Data Analysis and Reporting
Q. What are the best practices for documenting conflicting spectral data in this compound studies?
- Methodological Answer :
- Supplementary Materials : Provide raw NMR/HPLC chromatograms in accessible formats (e.g., .jdx, .cdf) with annotated peaks.
- Comparative Tables : Highlight discrepancies in chemical shifts or retention times across studies, noting instrumental parameters (e.g., magnetic field strength, column lot).
- Error Analysis : Report confidence intervals for replicate measurements and use Grubbs’ test to identify outliers .
Q. How can researchers optimize multi-technique characterization workflows for this compound derivatives?
- Methodological Answer :
- Sequential Workflow :
| Step | Technique | Purpose |
|---|---|---|
| 1 | LC-MS | Purity check |
| 2 | X-ray crystallography | Absolute configuration |
| 3 | ITC | Binding affinity |
- Cross-Validation : Use principal component analysis (PCA) to correlate spectral, thermal, and crystallographic data .
Ethics and Reproducibility
Q. What ethical guidelines apply when reproducing published this compound protocols with modifications?
- Methodological Answer :
- Transparency : Clearly document deviations from original methods (e.g., solvent substitutions, scaled-down reactions) in the "Experimental" section.
- Citation Integrity : Acknowledge foundational protocols while distinguishing novel contributions.
- Data Sharing : Deposit raw data in repositories like Zenodo or Figshare with DOIs for public access .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
